1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-ol
Overview
Description
“1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-ol” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis Techniques
Stereoselective Synthesis of Piperidines : A key approach involves Prins or carbonyl ene cyclisation, which yields diastereomeric piperidines. The diastereoselectivity varies with the size of the substituents, with different catalysts favoring different isomers (Cariou, Kariuki, & Snaith, 2006).
Synthesis of 3,4-Disubstituted Piperidines : This method demonstrates a switch in diastereoselectivity based on the type of catalyst used. It highlights the versatility in generating various piperidine derivatives (Williams, Bahia, & Snaith, 2002).
Chemical Properties and Applications
Cascade Aza-Cope/Aza-Prins Cyclization : This process results in substituted piperidines and can lead to new entities like tripod and crucifix shape piperidine-4-ols, demonstrating diverse applications in chemical synthesis (Nallasivam & Fernandes, 2015).
Lewis Acid Triggered Isomerization : Research on donor-acceptor cyclopropanes shows their isomerization into substituted cyclopentenes, revealing insights into the reactivity and synthetic utility of such compounds (Ivanova et al., 2017).
Molecular Structures and Analysis
- Crystal Structures and Analyses : Studies on compounds with central piperidine rings, such as 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline, provide insights into their molecular structures and intermolecular interactions, which are crucial for understanding their chemical behavior (Ullah & Stoeckli-Evans, 2021).
Applications in Synthesis of Complex Molecules
Synthesis of Antibacterial Agents : Research on the synthesis of derivatives like 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its reactions with piperidines shows its potential as an antibacterial agent, demonstrating the significance of piperidine derivatives in pharmaceutical applications (Miyamoto et al., 1987).
Cyclopropanone Equivalents in Synthetic Applications : Research demonstrates the use of 1-piperidino-1-trimethylsilyloxycyclopropane as cyclopropanone equivalents in forming pyrroles and other complex molecules, highlighting the versatility of piperidine derivatives in organic synthesis (Wasserman, Dion, & Fukuyama, 1989).
Future Directions
Mechanism of Action
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis
The synthesis of piperidine derivatives often involves the use of triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature . This reaction gives multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .
Pharmacological Applications
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
cyclopent-3-en-1-yl-(4-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-10-5-7-12(8-6-10)11(14)9-3-1-2-4-9/h1-2,9-10,13H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIHDEGZZADVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2CC=CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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